molecular formula C17H16Cl2O B1360627 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898755-37-8

2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone

Cat. No. B1360627
CAS RN: 898755-37-8
M. Wt: 307.2 g/mol
InChI Key: OPMUXZHSWXOLEI-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone, also known as ketamine, is a dissociative anesthetic drug that has been used for decades in medical settings for surgical anesthesia and pain management. It has a molecular formula of C17H16Cl2O and a molecular weight of 307.2 g/mol .


Molecular Structure Analysis

The molecular structure of 2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone consists of a propiophenone backbone with a 2,6-dichlorophenyl group on one end and a 2,6-dimethylphenyl group on the other . The presence of these groups likely contributes to its unique properties and reactivity.

Scientific Research Applications

1. Polymerization Studies

2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone has been explored in the context of polymerization. For example, Wei, Challa, and Reedijk (1991) investigated the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, using N-methylimidazole Cu(II) complexes. This resulted in the formation of PPO-type telechelics with two hydroxyl end groups, indicating potential applications in creating specialized polymers (Wei, Challa, & Reedijk, 1991).

2. Chlorination Reactions

The chlorination process involving similar compounds, such as 2-t-butyl-4,6-dimethylphenol, was studied by Hartshorn, Judd, and Robinson (1986). They found the formation of chloromethylene compounds and trichloro ketones, highlighting a chemical pathway that might be relevant for this compound (Hartshorn, Judd, & Robinson, 1986).

3. Hydrogen-Bonded Adduct Formation

Majerz, Sawka-Dobrowolska, and Sobczyk (1994) conducted a study on the adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, which is structurally related to this compound. Their research into the hydrogen bonding and IR spectrum provides insights into potential interactions and stability of such compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).

4. Catalysis in Polymerization

The compound has been implicated in catalysis studies, such as those by Lehtonen and Sillanpää (2004), who explored tungsten(VI) complexes with aminobis(phenolato) ligands. These complexes were used to catalyze ring-opening metathesis polymerization of norbornene, suggesting potential catalytic roles for related compounds (Lehtonen & Sillanpää, 2004).

5. Electroactive Polymer Studies

Yamamoto, Iwasaki, Nishide, and Tsuchida (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), highlighting the electroactive properties of polymers derived from similar compounds. This research is relevant for understanding the electrical properties of polymers related to this compound (Yamamoto et al., 1992).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-5-3-6-12(2)13(11)9-10-16(20)17-14(18)7-4-8-15(17)19/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUXZHSWXOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644817
Record name 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-37-8
Record name 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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